1-Ethyl-2,3-dimethoxybenzene
Description
1-Ethyl-2,3-dimethoxybenzene is an aromatic compound characterized by an ethyl group and two methoxy (-OCH₃) substituents at the 1-, 2-, and 3-positions of the benzene ring, respectively. This compound is primarily utilized in synthetic organic chemistry, particularly in electrophilic aromatic substitution reactions. For example, bromination at 0 °C using bromine yields a major regioisomer (compound 5) via electrophilic substitution, with the bromine atom positioned ortho to the ethyl group . To avoid side products, silica gel-catalyzed bromination with N-bromosuccinimide (NBS) achieves 97% regioselectivity, highlighting its synthetic versatility .
Structural confirmation relies on advanced spectroscopic techniques, including ¹H NMR, HMQC, and HMBC experiments, which resolve aromatic proton splitting patterns and validate substitution patterns . The methoxy groups’ electron-donating nature significantly influences reactivity, directing electrophiles to specific positions on the aromatic ring.
Properties
CAS No. |
103517-22-2 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-ethyl-2,3-dimethoxybenzene |
InChI |
InChI=1S/C10H14O2/c1-4-8-6-5-7-9(11-2)10(8)12-3/h5-7H,4H2,1-3H3 |
InChI Key |
WUXCLEQMRQFLOO-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=CC=C1)OC)OC |
Canonical SMILES |
CCC1=C(C(=CC=C1)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
1-Ethyl-2,3-dimethylbenzene
- Molecular Formula : C₁₀H₁₄
- Molecular Weight : 134.22 g/mol
- CAS Number : 933-98-2
- Substituents : Ethyl (1-position), methyl (2- and 3-positions).
- Key Differences: Replacing methoxy groups with methyl eliminates oxygen atoms, reducing polarity and molecular weight. Methyl groups are weaker electron donors compared to methoxy, altering electrophilic substitution reactivity.
- Applications : Identified as a volatile organic compound (VOC) in plant studies, contributing to aroma profiles .
1-Ethyl-4-methoxybenzene
- Substituents : Ethyl (1-position), methoxy (4-position).
- Reactivity : The para-methoxy group directs electrophiles to the ortho and para positions, contrasting with the meta-directing effects of 2,3-dimethoxy substitution.
1-(1-Chloroethyl)-2,3-dimethylbenzene
- Substituents : Chloroethyl (1-position), methyl (2- and 3-positions).
- Reactivity : The chloro group introduces electronegativity, enabling nucleophilic substitution reactions, unlike the inert ethyl or methoxy groups .
Reactivity in Electrophilic Substitution
- 1-Ethyl-2,3-dimethoxybenzene : Methoxy groups activate the ring and direct bromination to the ortho position relative to the ethyl group (90% yield with bromine; 97% with NBS) .
- 1-Ethyl-2,3-dimethylbenzene : Methyl groups weakly activate the ring, but without methoxy’s strong resonance effects, regioselectivity and reaction rates differ significantly.
Spectroscopic Differentiation
- ¹H NMR :
Data Tables
Table 1: Structural and Chemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |
|---|---|---|---|---|
| This compound | C₁₀H₁₄O₂ | 166.22 | Not provided | Ethyl, 2,3-dimethoxy |
| 1-Ethyl-2,3-dimethylbenzene | C₁₀H₁₄ | 134.22 | 933-98-2 | Ethyl, 2,3-dimethyl |
| 1-Ethoxy-2-fluorobenzene | C₈H₉FO | 140.16 | 451-80-9 | Ethoxy, fluoro |
Table 2: Reactivity Comparison
| Reaction | This compound | 1-Ethyl-2,3-dimethylbenzene |
|---|---|---|
| Bromination Regioselectivity | Ortho to ethyl (97% yield) | Not reported |
| Directing Effects | Meta-directing (methoxy) | Ortho/para (methyl) |
Research Findings and Implications
This compound’s regioselective bromination underpins its utility in synthesizing complex aromatic systems, such as benzyl-substituted naphthalenes . In contrast, methyl-substituted analogs like 1-Ethyl-2,3-dimethylbenzene are less reactive in such transformations but serve as biomarkers in environmental VOC analyses . Methoxy groups’ polarity also enhances solubility in polar solvents, facilitating chromatographic purification, whereas methyl analogs may require alternative methods.
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